molecular formula C12H16O2Si B8518154 1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one CAS No. 82873-54-9

1-Phenyl-2-[(trimethylsilyl)oxy]prop-2-en-1-one

Cat. No. B8518154
CAS RN: 82873-54-9
M. Wt: 220.34 g/mol
InChI Key: ZYLLMIXPGSFURT-UHFFFAOYSA-N
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Patent
US04498964

Procedure details

If the 1-phenyl-2-trimethylsiloxyprop-2-en-1-one is reacted with isoprene instead of butadiene, an analogous procedure gives an oily product which, after bulb tube distillation (150°/0.06 mm Hg), gave the following analysis:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[O:15])[C:8]([O:10][Si](C)(C)C)=[CH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:16]=[CH:17][C:18](=C)[CH3:19]>>[C:7]([C:8]1([OH:10])[CH2:19][CH2:18][CH:17]=[CH:16][CH2:9]1)(=[O:15])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=C)O[Si](C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous procedure gives an oily product which
DISTILLATION
Type
DISTILLATION
Details
after bulb tube distillation (150°/0.06 mm Hg)
CUSTOM
Type
CUSTOM
Details
gave the following analysis

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1(CC=CCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.